molecular formula C29H28O14 B586432 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone CAS No. 67665-62-7

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone

Cat. No. B586432
CAS RN: 67665-62-7
M. Wt: 600.529
InChI Key: CJCLTLJGYVYVPZ-ADKRDUOOSA-N
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Description

“6,10,11-Triethylcarbonate-1-demethyl Daunomycinone” is a chemical compound with the molecular formula C29H28O14 . It has been synthesized and characterized for its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound includes a tetracene backbone with multiple functional groups attached. The exact structure can be represented by the IUPAC name: [(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3,10-dihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 600.5 g/mol. It has 2 hydrogen bond donors, 14 hydrogen bond acceptors, and 13 rotatable bonds. Its exact mass and monoisotopic mass are both 600.14790556 g/mol .

Scientific Research Applications

Syntheses and Antitumor Activities of Daunomycin Derivatives

Research on the synthesis of idarubicin analogues containing glucose or galactose as a glycone from daunomycin highlights the ongoing efforts to develop more effective and targeted antitumor drugs. These analogues were synthesized and evaluated for their in vitro cytotoxicity, demonstrating the potential of daunomycin derivatives in cancer therapy (Y. Rho et al., 2010).

Epigenetic Regulation and Gene Expression

Investigations into the molecular roles of DNA modifications reveal the significance of epigenetic regulators in neurodevelopment and neuronal functions. For instance, DMAD, a TET ortholog in Drosophila, has been shown to play crucial roles in the central nervous system by dynamically demethylating intragenic DNA modifications, thus affecting gene expression (Bing Yao et al., 2018).

Radiosynthesis for Imaging Applications

The efficient radiosynthesis of carbon-11 labeled compounds, such as Thioflavin T derivatives, for beta-amyloid imaging in Alzheimer's Disease with PET highlights the application of advanced synthesis techniques in developing diagnostic tools. Such research demonstrates the integration of chemical synthesis with medical imaging technology to advance disease diagnosis and monitoring (C. Solbach et al., 2005).

Nanocarbon Materials in Biology and Medicine

The exploration of nanocarbons for biology and medicine, particularly for sensing, imaging, and drug delivery, showcases the intersection of nanotechnology with pharmaceutical sciences. Nanocarbons' unique properties are leveraged for biosensing, targeted drug delivery, and as nanoagents for cancer therapy, underscoring the multidisciplinary applications of these materials (Nishtha Panwar et al., 2019).

properties

IUPAC Name

[(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3,10-dihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28O14/c1-5-38-26(34)41-17-12-29(37,13(4)30)11-15-19(17)25(43-28(36)40-7-3)21-20(24(15)42-27(35)39-6-2)22(32)14-9-8-10-16(31)18(14)23(21)33/h8-10,17,31,37H,5-7,11-12H2,1-4H3/t17-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCLTLJGYVYVPZ-ADKRDUOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@H]1C[C@@](CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858520
Record name (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone

CAS RN

67665-62-7
Record name (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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